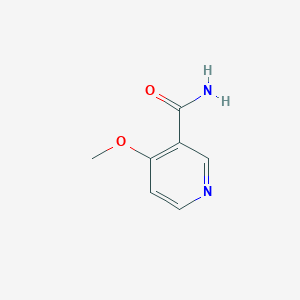

4-Methoxynicotinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-6-2-3-9-4-5(6)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQLBCIJYNCZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291811 | |

| Record name | 4-Methoxynicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7418-64-6 | |

| Record name | 4-Methoxy-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7418-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 78318 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007418646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7418-64-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxynicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Methoxynicotinamide: A Novel Modulator of Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of 4-Methoxynicotinamide, a potent and selective inhibitor of Nicotinamide N-methyltransferase (NNMT). We will delve into the molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of targeting NNMT.

Introduction: The Emerging Significance of Nicotinamide N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and epigenetic regulation.[1][2][3] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1][4] This enzymatic reaction has profound implications for cellular homeostasis. By consuming NAM, a precursor for nicotinamide adenine dinucleotide (NAD+), and SAM, the universal methyl donor, NNMT influences a wide array of cellular processes.[3][5]

Elevated NNMT expression and activity have been implicated in a variety of pathological conditions, including metabolic disorders such as obesity and diabetes, various cancers, and neurodegenerative diseases.[2][3][6] This has positioned NNMT as an attractive therapeutic target. This compound, also known as 6-methoxynicotinamide and identified by the code JBSNF-000088, has emerged as a key small molecule inhibitor for probing the function of NNMT and for potential therapeutic development.[1]

The Core Mechanism: Direct Inhibition of NNMT

The primary mechanism of action of this compound is the direct and competitive inhibition of the NNMT enzyme.

Enzymatic Inhibition

This compound acts as a nicotinamide-competitive inhibitor.[6] It binds to the active site of NNMT, preventing the binding of the natural substrate, nicotinamide. This inhibition has been demonstrated in biochemical assays using both human and mouse NNMT enzymes.[1]

| Parameter | Value | Assay Type | Reference |

| Human NNMT IC50 | 2.4 µM | LC-MS/MS based | [1] |

| Mouse NNMT IC50 | Not explicitly stated, but active | Biochemical assay | [1] |

| Cellular MNA reduction IC50 (U2OS cells) | 1.6 µM | LC-MS/MS | [1] |

| Cellular MNA reduction IC50 (3T3L1 cells) | 6.3 µM | LC-MS/MS | [1] |

The inhibition of NNMT by this compound directly leads to a reduction in the production of 1-methylnicotinamide (MNA), which can be measured as a biomarker of target engagement in both cellular and in vivo models.[1]

Signaling Pathway of NNMT Inhibition

The inhibition of NNMT by this compound sets off a cascade of downstream cellular events.

Sources

- 1. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring NNMT: from metabolic pathways to therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxynicotinamide: A Potent Inhibitor of Nicotinamide N-methyltransferase (NNMT)

Introduction: Targeting a Key Metabolic Modulator

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target in recent years. This cytosolic enzyme plays a critical role in cellular metabolism and energy balance[1][2]. Its primary function is to catalyze the methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-L-methionine (SAM) as the methyl donor. This reaction produces 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH)[2][3]. While historically viewed as a detoxification pathway, it is now clear that the activity of NNMT has profound implications for cellular energy and methylation potential.

Elevated expression of NNMT is strongly associated with a range of pathological conditions, including metabolic syndrome (obesity, type 2 diabetes, hyperlipidemia), various cancers, and neurodegenerative diseases[1][4][5][6][7]. The overexpression of NNMT contributes to disease pathogenesis by:

-

Depleting Nicotinamide Adenine Dinucleotide (NAD+): By consuming nicotinamide, a key precursor for NAD+ synthesis, NNMT can lower cellular NAD+ levels. NAD+ is a vital coenzyme for hundreds of redox reactions essential for energy production and is a required substrate for sirtuins and PARPs, enzymes critical for cellular repair and signaling[1][3].

-

Altering Methylation Pathways: The NNMT reaction consumes the universal methyl donor, SAM, and produces SAH, a potent inhibitor of other methyltransferases. This can disrupt crucial epigenetic and metabolic methylation events[3][4].

Consequently, the inhibition of NNMT presents a promising therapeutic strategy to rebalance these metabolic pathways. By blocking the enzyme, inhibitors aim to increase intracellular NAD+ levels, normalize methylation potential, and restore metabolic homeostasis[1][4]. This guide provides a detailed technical overview of 4-Methoxynicotinamide, a potent and selective small-molecule inhibitor of NNMT, for researchers and drug development professionals.

The NNMT Enzymatic Reaction and its Metabolic Impact

The core function of NNMT is to regulate the levels of nicotinamide and SAM. The schematic below illustrates the enzymatic reaction and its downstream consequences on cellular metabolic pools.

Caption: The NNMT reaction consumes Nicotinamide and SAM, leading to reduced NAD+ and methylation potential.

This compound (JBSNF-000088): A Profile

This compound, also known as 6-methoxynicotinamide and identified in key studies as JBSNF-000088, is a nicotinamide analog that acts as a potent and selective inhibitor of NNMT[8][9]. Its structural similarity to the native substrate, nicotinamide, allows it to competitively bind to the enzyme's active site, thereby blocking the methylation reaction.

| Property | Value |

| IUPAC Name | 6-methoxypyridine-3-carboxamide[10] |

| Synonyms | 6-Methoxynicotinamide, JBSNF-000088[9][10] |

| Molecular Formula | C₇H₈N₂O₂[10] |

| Molecular Weight | 152.15 g/mol [10] |

| Mechanism of Action | Nicotinamide (NAM)-competitive inhibitor[11] |

| In Vitro Potency (pIC₅₀) | 5.6 (Enzymatic Assay), 6.0 (Cellular Assay)[11] |

| Table 1: Chemical and Physical Properties of this compound. |

In Vitro Characterization: From Enzyme to Cell

The evaluation of an NNMT inhibitor like this compound requires a multi-tiered approach, starting with biochemical assays to confirm direct enzyme inhibition and progressing to cellular models to validate target engagement and downstream effects.

Causality in Experimental Design

The primary goal of in vitro testing is to establish a clear cause-and-effect relationship: does the compound directly inhibit the NNMT enzyme, and does this inhibition lead to the predicted metabolic changes within a living cell? An enzymatic assay confirms direct binding and inhibition, but it doesn't account for cell permeability or metabolism of the compound. Therefore, a subsequent cellular assay is crucial. Measuring the reduction of the enzymatic product, MNA, in cells treated with the inhibitor provides direct evidence of target engagement in a physiological context[11]. Further, quantifying the expected downstream consequence, such as an increase in NAD+ levels, validates the inhibitor's mechanism of action[4].

Experimental Protocol: Fluorometric NNMT Inhibitor Screening Assay

This protocol describes a common method for high-throughput screening of NNMT inhibitors based on the detection of a reaction product[12].

Principle: The assay quantifies homocysteine, which is produced from the NNMT reaction product SAH. A thiol-sensitive probe fluoresces upon binding to the free thiol group of homocysteine. Inhibition of NNMT reduces the amount of SAH and, consequently, homocysteine, leading to a decrease in the fluorescent signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer.

-

Dilute recombinant human NNMT enzyme to the desired concentration in Assay Buffer.

-

Prepare substrate solution containing S-adenosyl-L-methionine (SAM) and nicotinamide (NAM).

-

Prepare a stock solution of this compound (or other test compounds) in DMSO and create a serial dilution.

-

Prepare SAH hydrolase, which converts SAH to homocysteine.

-

Prepare the fluorescent thiol probe solution.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of Assay Buffer to "blank" wells.

-

Add 20 µL of NNMT enzyme solution to "positive control" and "inhibitor" wells.

-

Add 10 µL of serially diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the SAM/NAM substrate solution to all wells.

-

Incubate at 37°C for 60 minutes.

-

Add 25 µL of SAH hydrolase to all wells and incubate for 20 minutes to convert SAH.

-

Add 25 µL of the thiol probe to all wells and incubate for 10 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence intensity at an excitation/emission wavelength of approximately 400/465 nm[12].

-

Subtract the blank reading from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive control (enzyme without inhibitor).

-

Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Caption: Workflow for a fluorometric in vitro NNMT inhibition assay.

Summary of In Vitro Efficacy

Studies have demonstrated that NNMT inhibitors, including this compound, produce significant metabolic benefits in vitro.

| Parameter | Effect of this compound | Reference |

| MNA Production | Significantly decreased intracellularly | [4] |

| NAD+ Levels | Increased intracellularly | [4] |

| Adipogenesis | Inhibited | [4] |

| Table 2: Summary of In Vitro Efficacy of this compound. |

In Vivo Efficacy and Pharmacokinetics

The therapeutic potential of this compound has been validated in preclinical animal models, particularly in mice with diet-induced obesity (DIO). These studies are essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics—and its resulting biological effect, or pharmacodynamics[13][14][15].

Pharmacokinetics and Target Engagement

Following oral administration in mice, this compound (JBSNF-000088) is readily absorbed, with detectable plasma concentrations up to 8 hours post-dosing. Crucially, this plasma exposure correlates directly with target engagement, as evidenced by a significant and sustained reduction in plasma MNA levels for up to 4 hours[9]. This demonstrates that the inhibitor effectively reaches its target enzyme in vivo and exerts its intended biochemical effect.

Therapeutic Effects in Diet-Induced Obesity

Treatment with this compound has been shown to reverse the key pathologies associated with diet-induced obesity and metabolic syndrome[8].

| Parameter | Effect of this compound in DIO Mice | Reference |

| Body Weight | Notable decrease | [4][8] |

| White Adipose Tissue Mass | Significant reduction | [4] |

| Adipocyte Volume | Decreased | [4] |

| Glucose Tolerance | Improved | [8] |

| Insulin Sensitivity | Higher | [8] |

| Food Intake | No significant effect, indicating a direct metabolic mechanism rather than appetite suppression | [4] |

| Table 3: Summary of In Vivo Efficacy of this compound in a Diet-Induced Obesity Model. |

These findings strongly support the hypothesis that NNMT inhibition can correct metabolic dysregulation by enhancing energy expenditure and improving glucose homeostasis[4][8].

Caption: Experimental workflow for an in vivo study in a diet-induced obesity mouse model.

Conclusion and Future Directions

This compound has been robustly characterized as a potent and effective inhibitor of NNMT. The comprehensive in vitro and in vivo data demonstrate its ability to engage the NNMT target, modulate key metabolic pathways governed by NAD+ and SAM, and reverse the phenotypes of diet-induced obesity and insulin resistance. These compelling preclinical results establish this compound and other selective NNMT inhibitors as a promising new class of therapeutics for metabolic disorders.

While the current body of evidence is strong, the field is still evolving. To date, clinical trials specifically focused on NNMT inhibitors have not been extensively documented[3][4]. The successful translation of these preclinical findings into human therapies will require rigorous clinical investigation to confirm the safety, tolerability, and efficacy of this therapeutic approach in patients with metabolic syndrome. Future research should also continue to explore the full therapeutic potential of NNMT inhibition in oncology and neurodegenerative diseases, where the underlying metabolic dysregulation shares common pathways.

References

-

Patsnap Synapse. (2024, June 21). What are NNMT inhibitors and how do they work? Retrieved from Patsnap Synapse. [Link]

-

Frontiers. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Retrieved from Frontiers in Pharmacology. [Link]

-

PubMed Central. (2024, June 19). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. Retrieved from PMC. [Link]

-

PubMed Central. (2021, May 19). Mechanisms and inhibitors of nicotinamide N-methyltransferase. Retrieved from PMC. [Link]

-

PubMed Central. (2021, February 13). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Retrieved from PMC. [Link]

-

PubMed Central. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Retrieved from PMC. [Link]

-

MDPI. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Retrieved from MDPI. [Link]

-

Royal Society of Chemistry. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15, 6656-6667. [Link]

-

PubMed Central. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Retrieved from PMC. [Link]

-

ACS Publications. (2019, July 2). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry. [Link]

-

PubMed. (2024, June 11). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Retrieved from PubMed. [Link]

-

PubMed. (2021, May 21). Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Retrieved from PubMed. [Link]

-

PubMed Central. (2018, February 26). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Retrieved from PMC. [Link]

-

PubMed. (2021, January 14). Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation. Retrieved from PubMed. [Link]

-

PubChem. 6-Methoxynicotinamide. Retrieved from PubChem. [Link]

-

PubMed. Tamoxifen. A reappraisal of its pharmacodynamic and pharmacokinetic properties, and therapeutic use. Retrieved from PubMed. [Link]

-

NCBI. Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology. Retrieved from NCBI. [Link]

-

ResearchGate. JBSNF-000088: Pharmacokinetics profile and target engagement. Retrieved from ResearchGate. [Link]

-

MDPI. Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets. Retrieved from MDPI. [Link]

-

ResearchGate. (2018, February 16). (PDF) A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Retrieved from ResearchGate. [Link]

-

NIH. (2014, February 18). Down-Regulation of Nicotinamide N-methyltransferase Induces Apoptosis in Human Breast Cancer Cells via the Mitochondria-Mediated Pathway. Retrieved from NIH. [Link]

-

PubMed. (2024, November 28). Exploring NNMT: from metabolic pathways to therapeutic targets. Retrieved from PubMed. [Link]

-

PubMed. Pharmacokinetics and pharmacodynamics of methadone in patients with chronic pain. Retrieved from PubMed. [Link]

-

PubMed. Pharmacokinetic and pharmacodynamic evaluations of the zwitterionic metabolite of a new series of N-substituted soft anticholinergics. Retrieved from PubMed. [Link]

Sources

- 1. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]

- 2. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 5. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Methoxynicotinamide | C7H8N2O2 | CID 250810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tribioscience.com [tribioscience.com]

- 13. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of methadone in patients with chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic and pharmacodynamic evaluations of the zwitterionic metabolite of a new series of N-substituted soft anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pursuit of Novel Enzyme Inhibitors: A Technical Guide to the Discovery of Methoxynicotinamide Derivatives

A Note on the Subject: While this guide centers on the discovery of methoxynicotinamide derivatives, it is important to note that specific research on the 4-methoxy isomer, 4-Methoxynicotinamide, is not extensively available in current scientific literature. Therefore, this guide will use the well-documented discovery and development of its isomer, 6-Methoxynicotinamide (also known as JBSNF-000088), as a primary case study to illustrate the principles and methodologies involved in the identification and characterization of this class of compounds.

Introduction: The Therapeutic Potential of Nicotinamide Analogs

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The strategic modification of the nicotinamide scaffold has emerged as a fertile ground for the discovery of potent and selective enzyme inhibitors. This guide provides an in-depth technical exploration of the discovery process for methoxynicotinamide derivatives, with a focus on their potential as therapeutic agents.

The Discovery of 6-Methoxynicotinamide (JBSNF-000088): A Case Study

The discovery of 6-Methoxynicotinamide (JBSNF-000088) as a potent and orally active inhibitor of Nicotinamide N-methyltransferase (NNMT) provides a compelling narrative of modern drug discovery.[1][2]

The Rationale: Targeting Metabolic Diseases

The initial impetus for exploring nicotinamide analogs was the growing understanding of the role of NNMT in metabolic diseases. Overexpression of NNMT was linked to obesity and type 2 diabetes, making it a promising therapeutic target. The central hypothesis was that inhibiting NNMT would modulate cellular metabolism and offer a novel treatment paradigm for these conditions.

The Breakthrough: From High-Throughput Screening to Lead Optimization

The journey to JBSNF-000088 began with a high-throughput screening campaign designed to identify small molecule inhibitors of NNMT. This unbiased approach led to the identification of a promising tricyclic core structure. What followed was an extensive medicinal chemistry effort, where hundreds of analogs were synthesized to meticulously map the structure-activity relationship (SAR) and structure-property relationship (SPR). This iterative process of design, synthesis, and testing is fundamental to lead optimization.

This rigorous optimization process ultimately led to the identification of JBSNF-000028, a lead molecule that demonstrated inhibition of both human and mouse NNMT activity. Further refinement of this lead, focusing on improving potency, selectivity, and pharmacokinetic properties, culminated in the discovery of 6-Methoxynicotinamide (JBSNF-000088).

Physicochemical Properties and Characterization of 6-Methoxynicotinamide

A crucial aspect of drug discovery is the thorough characterization of the lead compound. The table below summarizes the key physicochemical properties of 6-Methoxynicotinamide.

| Property | Value | Reference |

| Molecular Formula | C7H8N2O2 | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| CAS Number | 7150-23-4 | [2][3] |

| Appearance | Solid | [4] |

| Solubility | DMSO ≥ 60 mg/mL | [2] |

| InChI Key | Not Available | |

| SMILES | C(N)(=O)C=1C=CC(OC)=NC1 | [5] |

Synthesis of Methoxynicotinamide Derivatives: A Generalized Protocol

The synthesis of methoxynicotinamide derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a methoxypyridine carboxylic acid with an amine source.

Experimental Protocol: Synthesis of a Generic Methoxynicotinamide

-

Starting Material Preparation: Begin with the appropriate methoxypyridine-carboxylic acid isomer (e.g., 6-methoxynicotinic acid).

-

Carboxylic Acid Activation: In an inert solvent such as dichloromethane (DCM) or dimethylformamide (DMF), activate the carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Amine Addition: Introduce the amine source (e.g., ammonia or a primary/secondary amine) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove excess reagents and byproducts. Purify the crude product using column chromatography or recrystallization to obtain the desired methoxynicotinamide derivative.

A generalized workflow for the synthesis of methoxynicotinamide derivatives.

Biological Activity and Mechanism of Action of 6-Methoxynicotinamide

The biological evaluation of 6-Methoxynicotinamide revealed its potent inhibitory activity against NNMT.

In Vitro Enzyme Inhibition

Enzymatic assays are the first step in confirming the biological activity of a potential inhibitor. For 6-Methoxynicotinamide, fluorescence-based NNMT enzymatic assays were employed. In this assay, the formation of 1-methyl-nicotinamide (MNA), the product of the NNMT reaction, is detected.

-

Enzyme and Inhibitor Pre-incubation: Pre-incubate varying concentrations of the test compound (e.g., 6-Methoxynicotinamide) with the NNMT enzyme (human, mouse, or monkey) for a defined period (e.g., 30 minutes) at room temperature.[3]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, S-adenosyl-L-methionine (SAM) and nicotinamide.[3]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[3]

-

Detection: Stop the reaction and add reagents (e.g., acetophenone, KOH, formic acid) that react with the MNA product to generate a fluorescent signal.[3]

-

Data Analysis: Measure the fluorescence intensity and calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

The IC50 values for 6-Methoxynicotinamide against different species' NNMT are summarized below.

| Target | IC50 Value | Reference |

| Human NNMT | 1.8 µM | [1][2][3][4] |

| Monkey NNMT | 2.8 µM | [1][2][3][4] |

| Mouse NNMT | 5.0 µM | [1][2][3][4] |

Mechanism of Action: Modulating Cellular Metabolism

By inhibiting NNMT, 6-Methoxynicotinamide reduces the levels of MNA and influences cellular energy metabolism. This inhibition leads to insulin sensitization, glucose modulation, and a reduction in body weight in animal models of metabolic disease.[1][2]

Inhibition of NNMT by 6-Methoxynicotinamide blocks the formation of MNA.

In Vivo Efficacy of 6-Methoxynicotinamide

The promising in vitro activity of 6-Methoxynicotinamide was further validated in animal models of metabolic disease.

Animal Studies: Diet-Induced Obesity Model

In a diet-induced obese mouse model, oral administration of 6-Methoxynicotinamide (50 mg/kg) for four weeks resulted in a statistically significant reduction in body weight and fed blood glucose levels.[1][4] Furthermore, it led to a significant improvement in oral glucose tolerance.[1][4] These findings underscore the therapeutic potential of this compound for treating metabolic disorders.[3]

The Broader Landscape: Other Methoxynicotinamide Isomers and Future Directions

While 6-Methoxynicotinamide has been a focal point of research, the exploration of other methoxynicotinamide isomers as inhibitors of different enzymes, such as Nicotinamide Phosphoribosyltransferase (NAMPT), represents a promising avenue for future drug discovery.[6][7][8] The principles of rational drug design, guided by an understanding of the target enzyme's active site, will be paramount in developing next-generation inhibitors with enhanced potency and selectivity.

The discovery of methoxynicotinamide derivatives as enzyme inhibitors exemplifies a successful drug discovery campaign, from target identification and high-throughput screening to lead optimization and in vivo validation. The journey of 6-Methoxynicotinamide from a screening hit to a potential therapeutic for metabolic diseases provides a valuable blueprint for researchers and drug development professionals. Future research in this area will likely focus on exploring other isomers, elucidating their precise mechanisms of action, and ultimately translating these scientific discoveries into novel medicines.

References

- Review of various NAMPT inhibitors for the treatment of cancer. (2022). Frontiers in Pharmacology, 13, 966536.

-

What are the new molecules for NAMPT inhibitors? - Patsnap Synapse. (2025, March 11). Patsnap. Retrieved January 23, 2026, from [Link]

-

What are NAMPT inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap. Retrieved January 23, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. JBSNF-000088 | Nicotinamide N-methyltransferase (NNMT) inhibitor | metabolic disorders| CAS 7150-23-4 | Buy JBSNF000088 | InvivoChem [invivochem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. JBSNF-000088 | TargetMol [targetmol.com]

- 6. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]

- 8. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]

Introduction: Targeting Metabolic Disease through NNMT Inhibition

An In-Depth Technical Guide to the Chemical and Pharmacological Properties of JBSNF-000088, a Novel Nicotinamide N-Methyltransferase Inhibitor

JBSNF-000088 is a potent, orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1] Identified as a nicotinamide (NA) analog, this compound has emerged as a significant tool for researchers in the fields of metabolic disease, oncology, and cellular aging.[2][3] NNMT is a cytosolic enzyme responsible for the methylation of nicotinamide to form 1-methyl-nicotinamide (MNA), a process that consumes the universal methyl donor S-adenosyl-L-methionine (SAM).[3] Elevated expression of NNMT has been strongly correlated with obesity and type-2 diabetes, making it a compelling therapeutic target.[3] JBSNF-000088 offers a means to probe the function of NNMT and evaluate its inhibition as a strategy for reversing metabolic dysregulation. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols associated with JBSNF-000088.

Core Chemical Properties and Specifications

JBSNF-000088, also known by its chemical name 6-Methoxynicotinamide and CAS number 7150-23-4, is a stable solid compound with well-defined physicochemical properties crucial for its application in experimental settings.[4]

| Property | Value | Source |

| Chemical Formula | C₇H₈N₂O₂ | [5] |

| Molecular Weight | 152.15 g/mol | [5] |

| Exact Mass | 152.0586 | [5] |

| IUPAC Name | 6-methoxy-3-pyridinecarboxamide | [4] |

| Synonyms | 6-Methoxynicotinamide, NSC 70628 | [4] |

| Purity | ≥98% | [4] |

| Appearance | Solid powder | [5] |

| Storage | -20°C | [4] |

| Stability | ≥4 years | [4] |

Solubility Profile

Proper solubilization is critical for consistent experimental results. JBSNF-000088 exhibits solubility in common organic solvents but is sparingly soluble in aqueous buffers.[4]

| Solvent | Approximate Solubility |

| DMSO | ~5 mg/mL |

| Dimethylformamide (DMF) | ~5 mg/mL |

| Ethanol | ~1 mg/mL |

| 1:5 DMSO:PBS (pH 7.2) | ~0.16 mg/mL |

Protocol for Solubilization: For most biological applications, it is recommended to first prepare a concentrated stock solution in DMSO.[4] This stock can then be serially diluted into the aqueous buffer or cell culture medium of choice. It is advised not to store the final aqueous solution for more than one day to ensure stability and prevent precipitation.[4]

Mechanism of Action: A Slow-Turnover Substrate Analog

JBSNF-000088 exerts its inhibitory effect on NNMT by acting as a substrate analog that competes with nicotinamide for the enzyme's active site.[6] Co-crystal structure analysis reveals that JBSNF-000088 binds to the nicotinamide pocket of the NNMT protein.[3][7] Once bound, the enzyme can catalyze the transfer of a methyl group from SAM to the inhibitor, forming N-methylated JBSNF-000088.[6]

However, this process is inefficient, characterizing JBSNF-000088 as a potent binder but a "slow-turnover" substrate.[6] This slow catalytic step effectively sequesters the enzyme, preventing it from processing its natural substrate, nicotinamide. The N-methylated product of JBSNF-000088 has been detected in the plasma of treated mice, confirming this mechanism in vivo.[3][6] The net result is a significant reduction in the cellular production of MNA, the primary downstream product of NNMT activity.[8]

Caption: Mechanism of NNMT inhibition by JBSNF-000088.

Pharmacological Effects and In Vitro Potency

JBSNF-000088 is a potent inhibitor of NNMT across multiple species. Its efficacy has been quantified through IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The compound also demonstrates cellular target engagement by reducing MNA levels in cultured cells.[8]

| Target | IC₅₀ Value (µM) |

| Human NNMT | 1.8 |

| Monkey NNMT | 2.8 |

| Mouse NNMT | 5.0 |

| U2OS Cells (MNA Reduction) | 1.6 |

| 3T3L1 Cells (MNA Reduction) | 6.3 |

In Vivo Efficacy and Pharmacokinetics

Studies in mouse models of metabolic disease have demonstrated the significant therapeutic potential of JBSNF-000088.[5] In mice with diet-induced obesity (DIO), oral administration of the compound leads to a range of beneficial effects.[3]

Key In Vivo Outcomes (DIO Mouse Model):

-

Body Weight Reduction: Treatment with JBSNF-000088 at 50 mg/kg resulted in a significant decrease in body weight compared to vehicle-treated controls.[6][8]

-

Improved Glucose Homeostasis: The compound normalized glucose tolerance and improved insulin sensitivity.[3]

-

Reduced Blood Glucose: A statistically significant reduction in fed blood glucose levels was observed.[1][8]

-

Lower Triglyceride Levels: JBSNF-000088 treatment reduced both plasma and liver triglyceride levels.[8]

The specificity of these effects to NNMT inhibition was confirmed in NNMT knockout mice, where the metabolic benefits of JBSNF-000088 were not observed.[3]

Pharmacokinetic Profile in Mice:

The pharmacokinetic properties of JBSNF-000088 have been characterized, revealing rapid absorption and a short half-life.[1]

| Parameter | Value (1 mg/kg IV) | Value (10 mg/kg Oral) |

| Plasma Half-life (t₁/₂) | 0.5 hours | 0.4 hours |

| Cₘₐₓ | N/A | 3568 ng/mL |

| Tₘₐₓ | N/A | 0.5 hours |

| Plasma Clearance | 21 mL/min/kg | N/A |

| Volume of Distribution (Vd) | 0.7 L/kg | N/A |

Experimental Protocols

In Vitro NNMT Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of JBSNF-000088 against human NNMT.

Objective: To quantify the inhibitory potency of JBSNF-000088.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of JBSNF-000088 in 100% DMSO.

-

Create a serial dilution curve of the inhibitor in DMSO.

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT).

-

Prepare solutions of recombinant human NNMT enzyme, SAM, and nicotinamide in assay buffer.

-

-

Assay Procedure:

-

Add 2 µL of serially diluted JBSNF-000088 or DMSO (vehicle control) to a 384-well plate.

-

Add 10 µL of NNMT enzyme solution (e.g., 5 ng/well) to each well.[9]

-

Pre-incubate the plate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.[9]

-

Initiate the reaction by adding 8 µL of a substrate mix containing SAM and nicotinamide.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., 0.1% formic acid in acetonitrile).

-

-

Quantification and Analysis:

-

Measure the formation of the product, MNA, using a qualified LC-MS/MS method.[9]

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for an in vitro NNMT enzymatic assay.

Synthetic Chemistry Considerations

While a specific synthesis for JBSNF-000088 is not detailed in the provided literature, the synthesis of related and more complex NNMT inhibitors has been described.[10] These often employ a "convenient modular strategy". A plausible synthetic route for JBSNF-000088 (6-Methoxynicotinamide) would likely involve standard transformations of commercially available pyridine derivatives, such as the amidation of a 6-methoxynicotinic acid precursor. For more complex analogs, strategies like sequential double-reductive amination have proven effective, allowing for the modular construction of diverse chemical libraries to explore structure-activity relationships.[10]

Conclusion and Future Directions

JBSNF-000088 is a well-characterized and specific inhibitor of NNMT, serving as an invaluable research tool for investigating the role of this enzyme in metabolic health and disease. Its demonstrated efficacy in preclinical models of obesity and diabetes highlights the therapeutic potential of targeting NNMT. Future research may focus on optimizing the pharmacokinetic properties of this chemical series to develop clinical candidates, exploring its utility in other NNMT-implicated pathologies such as cancer and neurodegenerative diseases, and further elucidating the downstream metabolic consequences of sustained NNMT inhibition.

References

-

JBSNF-000088: Pharmacokinetics profile and target engagement. ResearchGate. [Link]

-

Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. Journal of Medicinal Chemistry. [Link]

-

Kannt, A., et al. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports. [Link]

-

Rajagopal, S., et al. (2022). Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports. [Link]

-

How does 5-Amino-1MQ (and JBSNF) increase NAD+ and Metabolic Rate while Regenerating Aging Skeletal Muscle?. Peptide Sciences. [Link]

-

A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. PubMed Central. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medkoo.com [medkoo.com]

- 6. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. JBSNF-000088 | Nicotinamide N-methyltransferase (NNMT) inhibitor | metabolic disorders| CAS 7150-23-4 | Buy JBSNF000088 | InvivoChem [invivochem.com]

- 10. pubs.acs.org [pubs.acs.org]

6-Methoxynicotinamide: A Technical Guide to its Biological Activity and Therapeutic Potential

Abstract

6-Methoxynicotinamide, a synthetic derivative of nicotinamide, has emerged as a potent and selective inhibitor of Nicotinamide N-methyltransferase (NNMT). This enzyme plays a critical role in cellular metabolism, and its dysregulation has been implicated in a range of pathologies, including metabolic disorders and cancer. This in-depth technical guide provides a comprehensive overview of the biological activity of 6-Methoxynicotinamide, focusing on its mechanism of action as an NNMT inhibitor, its impact on downstream metabolic pathways, and its therapeutic potential. We will delve into the preclinical evidence supporting its efficacy in models of obesity and diabetes, discuss its pharmacokinetic profile, and provide detailed experimental protocols for researchers investigating this promising compound.

Introduction: The Central Role of Nicotinamide N-methyltransferase (NNMT) in Cellular Metabolism

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), a form of vitamin B3. This reaction produces 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[1] NNMT is a key regulator of the NAD+ salvage pathway, a critical process for maintaining cellular pools of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in numerous redox reactions and a substrate for various signaling enzymes.[2]

Elevated NNMT expression and activity have been observed in various metabolic diseases, including obesity and type 2 diabetes, as well as in several types of cancer.[1][3] By consuming NAM, NNMT can deplete the substrate available for NAD+ synthesis, leading to reduced cellular NAD+ levels.[4] Furthermore, the consumption of SAM, the universal methyl donor, can impact cellular methylation potential and influence epigenetic processes such as histone methylation.[5] Consequently, the inhibition of NNMT has emerged as a promising therapeutic strategy to counteract the metabolic and proliferative abnormalities associated with these diseases.

6-Methoxynicotinamide: A Potent and Selective NNMT Inhibitor

6-Methoxynicotinamide has been identified as a potent and orally bioavailable small molecule inhibitor of NNMT.[6] Its inhibitory activity has been characterized against NNMT from various species, demonstrating its potential for preclinical and clinical development.

In Vitro Potency

Biochemical assays have consistently demonstrated the potent inhibitory effect of 6-Methoxynicotinamide on NNMT activity.

| Enzyme Source | IC50 (µM) |

| Human NNMT | 1.8[6] |

| Monkey NNMT | 2.8[7] |

| Mouse NNMT | 5.0[7] |

These low micromolar IC50 values indicate a strong and specific interaction between 6-Methoxynicotinamide and the NNMT enzyme.

Selectivity Profile

A critical aspect of any therapeutic inhibitor is its selectivity for the intended target. While a comprehensive selectivity panel for 6-Methoxynicotinamide against a broad range of methyltransferases is not publicly available, studies on structurally related NNMT inhibitors suggest a high degree of selectivity. One such inhibitor was found to have no significant inhibitory effect on other S-adenosylmethionine (SAM)-dependent methyltransferases or other enzymes involved in the NAD+ salvage pathway.[4] This suggests that 6-Methoxynicotinamide likely exerts its biological effects primarily through the targeted inhibition of NNMT, minimizing the potential for off-target effects.

Mechanism of Action: Rebalancing Cellular Metabolism

The primary mechanism of action of 6-Methoxynicotinamide is the competitive inhibition of NNMT. By blocking the binding of nicotinamide to the active site of the enzyme, 6-Methoxynicotinamide prevents the methylation of nicotinamide to 1-methylnicotinamide. This inhibition has several significant downstream consequences for cellular metabolism.

Restoration of the Cellular NAD+ Pool

By preventing the consumption of nicotinamide by NNMT, 6-Methoxynicotinamide effectively increases the intracellular availability of this crucial NAD+ precursor.[8] This increased availability shunts nicotinamide back into the NAD+ salvage pathway, leading to a restoration of cellular NAD+ levels.[4]

Caption: NAD+ Salvage Pathway and the inhibitory effect of 6-Methoxynicotinamide on NNMT.

Modulation of Sirtuin and PARP Activity

The restoration of cellular NAD+ levels has profound implications for the activity of NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). Sirtuins are a class of deacetylases that play crucial roles in regulating metabolism, inflammation, and cellular stress responses. Their activity is directly dependent on the availability of NAD+. By increasing NAD+ levels, 6-Methoxynicotinamide can indirectly enhance sirtuin activity, contributing to its beneficial metabolic effects.[1]

PARPs are a family of enzymes involved in DNA repair and cell death. While their primary role is beneficial, excessive PARP activation can deplete cellular NAD+ stores. The interplay between NNMT, NAD+, and PARPs is complex; some studies suggest that by preserving the NAD+ pool, NNMT inhibition could indirectly support essential PARP-mediated DNA repair processes.[1]

Impact on Methylation Potential and Epigenetics

NNMT utilizes S-adenosylmethionine (SAM) as a methyl donor. In conditions of high NNMT activity, the increased consumption of SAM can lead to a decrease in the cellular "methylation potential," which is the ratio of SAM to S-adenosylhomocysteine (SAH). This can have widespread consequences for cellular methylation reactions, including the methylation of histones and DNA, which are critical for epigenetic regulation of gene expression.[5] By inhibiting NNMT, 6-Methoxynicotinamide can help to preserve the cellular SAM pool, potentially influencing the epigenetic landscape.[5][9]

Preclinical Efficacy in Metabolic Disorders

The therapeutic potential of 6-Methoxynicotinamide has been extensively evaluated in preclinical models of obesity and type 2 diabetes, with promising results.

In Vivo Studies in Diet-Induced Obesity Models

In mouse models of diet-induced obesity (DIO), oral administration of 6-Methoxynicotinamide has been shown to produce significant beneficial effects.[10]

| Parameter | Observation |

| Body Weight | Significant reduction in body weight gain compared to vehicle-treated controls.[10] |

| Fed Blood Glucose | Reduction in fed blood glucose levels.[6] |

| Glucose Tolerance | Improvement in oral glucose tolerance.[6] |

| Insulin Sensitivity | Enhanced insulin sensitivity.[1][11] |

These findings strongly suggest that NNMT inhibition with 6-Methoxynicotinamide can effectively counter the key metabolic dysregulations associated with obesity.

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of a compound is crucial for its development as a therapeutic agent. Studies in mice have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) of 6-Methoxynicotinamide.

| Parameter | Value |

| Oral Bioavailability | Approximately 40%[6] |

| Tmax (oral gavage) | 0.5 hours[6] |

| Half-life (oral gavage) | 0.4 hours[6] |

| Plasma Clearance (intravenous) | 21 mL/min/kg[6] |

| Volume of Distribution (intravenous) | 0.7 L/kg[6] |

These data indicate that 6-Methoxynicotinamide is rapidly absorbed after oral administration, but also has a relatively short half-life, which may necessitate specific dosing regimens in future clinical studies.

Experimental Protocols

For researchers interested in investigating the biological activity of 6-Methoxynicotinamide, the following detailed protocols provide a starting point for in vitro and in vivo studies.

In Vitro NNMT Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of 6-Methoxynicotinamide on recombinant human NNMT. The principle of this assay is the detection of S-adenosylhomocysteine (SAH), a product of the NNMT-catalyzed reaction.

Sources

- 1. mdpi.com [mdpi.com]

- 2. NAD+ salvage pathway in cancer metabolism and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The NAD+ Salvage Pathway Supports PHGDH-Driven Serine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. assaygenie.com [assaygenie.com]

An In-Depth Technical Guide to the Structure-Activity Relationship of Methoxynicotinamide Derivatives as NNMT Inhibitors

Introduction: Targeting Metabolic Disease Through NNMT Inhibition

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target in the fields of metabolic disease, oncology, and age-related pathologies. This cytosolic enzyme plays a crucial role in cellular metabolism by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1] This reaction is not merely a detoxification pathway but a critical regulatory node. By consuming NAM, NNMT influences the cellular pool of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for energy metabolism and a substrate for sirtuins and PARPs.[2] Aberrant NNMT activity, often upregulated in obesity and various cancers, can deplete cellular SAM and NAD+, altering epigenetic landscapes and impairing energy homeostasis.[3]

This has driven the search for potent and selective small-molecule inhibitors of NNMT. Among the most promising scaffolds are nicotinamide analogs, which act as substrate-competitive inhibitors. While the user specified an interest in 4-methoxynicotinamide, the vast majority of published research focuses on its isomer, 6-methoxynicotinamide (also known as JBSNF-000088), which has been established as a potent, orally active NNMT inhibitor with significant therapeutic effects in preclinical models.[4] Therefore, this guide will focus on the well-characterized 6-methoxynicotinamide as the lead compound to build a comprehensive understanding of the structure-activity relationship (SAR) for this class of inhibitors. We will delve into the mechanistic underpinnings of NNMT, deconstruct the SAR of nicotinamide analogs, provide detailed experimental protocols for their evaluation, and offer insights for the rational design of next-generation NNMT inhibitors.

Part 1: The Core Directive - Understanding the Target and Lead Compound

The NNMT Catalytic Cycle: A Basis for Inhibitor Design

To rationally design inhibitors, one must first understand the target enzyme's mechanism. NNMT catalyzes the methylation of NAM in an ordered Bi-Bi reaction. This means the substrates bind and products release in a specific sequence.

-

SAM Binding: The cofactor, S-adenosyl-L-methionine (SAM), binds to the enzyme first, priming the active site.

-

NAM Binding: Nicotinamide (NAM) then binds to the NNMT-SAM complex.

-

Methyl Transfer: The methyl group from SAM is transferred to the pyridine nitrogen of NAM.

-

Product Release: The methylated product, 1-methylnicotinamide (MNA), is released first, followed by the cofactor product, S-adenosyl-L-homocysteine (SAH).

This ordered mechanism provides two distinct pockets that can be targeted: the SAM-binding pocket and the NAM-binding pocket. Nicotinamide analogs like 6-methoxynicotinamide function by directly competing with the natural substrate, NAM, for their binding site.

6-Methoxynicotinamide (JBSNF-000088): A Lead Inhibitor Profile

6-Methoxynicotinamide (JBSNF-000088) is a nicotinamide analog that has been extensively studied as a benchmark NNMT inhibitor. Its efficacy both in vitro and in vivo makes it an excellent starting point for SAR exploration.

Chemical Structure:

Figure 1. Chemical structure of 6-Methoxynicotinamide.

In Vitro Inhibitory Activity: The compound demonstrates potent inhibition of NNMT across multiple species, a desirable trait for translational research.

| Enzyme Source | IC₅₀ (µM) | Reference |

| Human NNMT | 1.8 | [2] |

| Monkey NNMT | 2.8 | [2] |

| Mouse NNMT | 5.0 | [2] |

Cellular and In Vivo Efficacy: Treatment with 6-methoxynicotinamide leads to significant, therapeutically relevant effects in models of metabolic disease. In diet-induced obese (DIO) mice, oral administration of the compound resulted in:

-

Decreased plasma and liver triglyceride levels.

-

No significant impact on food intake, suggesting the weight loss is due to increased energy expenditure.[5]

These strong preclinical results validate NNMT as a target and establish 6-methoxynicotinamide as a potent lead molecule for further development.

Part 2: Scientific Integrity & Logic - Deconstructing the Structure-Activity Relationship

Rationale for SAR Exploration

While 6-methoxynicotinamide is a potent inhibitor, the goal of medicinal chemistry is to optimize a lead compound's properties. The causality behind SAR exploration is to systematically modify the chemical structure to enhance key attributes:

-

Potency: Lowering the required dose and minimizing potential off-target effects.

-

Selectivity: Ensuring the molecule inhibits NNMT specifically over other methyltransferases that also use SAM as a cofactor, which is crucial for a safe pharmacological profile.[2]

-

Pharmacokinetics (ADME): Improving properties like absorption, distribution, metabolism, and excretion to ensure the drug reaches its target in sufficient concentrations and for an appropriate duration.

-

Cellular Permeability: Enhancing the ability of the compound to cross the cell membrane to reach the cytosolic NNMT enzyme.[6]

Key Structural Modifications of the Nicotinamide Scaffold

The SAR for nicotinamide-based NNMT inhibitors is quite narrow, meaning small structural changes can lead to significant losses in activity.[7] This underscores the specific nature of the enzyme's substrate-binding pocket.

1. Substitution on the Pyridine Ring:

-

The 6-Position: The presence of a small, electron-donating group at the 6-position appears highly favorable. The 6-methoxy group is a key feature of the lead compound JBSNF-000088.[4] Replacing this with a 6-methylamino group also results in a potent inhibitor, indicating that a hydrogen bond donor/acceptor at this position is well-tolerated and potentially beneficial.[4][8]

-

The 2-Position: A methoxy-NAM analog substituted at the 2-position was found to be more potent in cellular assays than in enzymatic assays, suggesting that some substitutions can improve cell permeability, which can be a limiting factor for charged product inhibitors.[9]

-

Other Positions: Extensive modification at other positions often leads to a decrease in potency, highlighting the tight fit within the active site.

2. The Carboxamide Group: The primary carboxamide group at the 3-position is a critical interaction point, likely forming key hydrogen bonds within the active site that mimic the natural substrate, NAM. Modifications here are generally detrimental to activity.

3. Bioisosteric Replacements and Alternative Scaffolds: Given the constraints of the nicotinamide core, researchers have explored other scaffolds. Screening efforts have identified quinolinium-based compounds as a promising scaffold with low micromolar NNMT inhibition.[10] This indicates that a fused ring system can effectively occupy the nicotinamide binding site.[10] Another approach involves designing bisubstrate inhibitors , which are molecules designed to occupy both the NAM and SAM binding pockets simultaneously.[3][11] These often show very high potency, with some analogs reaching low nanomolar Kᵢ values.[12][13]

| Structural Modification | General Impact on Activity | Rationale / Insight |

| 6-Position Substitution | Small electron-donating groups (e.g., -OCH₃, -NHCH₃) are favorable. | This position appears to tolerate small substituents that can engage in favorable interactions within a specific sub-pocket. |

| 2-Position Substitution | Can sometimes improve the cell-to-enzyme potency ratio. | May enhance membrane permeability, a key hurdle for this class of drugs.[9] |

| Modification of 3-Carboxamide | Generally detrimental. | This group is a crucial pharmacophore, likely essential for anchoring the molecule in the active site via hydrogen bonding. |

| Fused Ring Systems (e.g., Quinolinium) | Can maintain or improve potency. | Expands the scaffold while preserving key interaction features, offering new vectors for optimization.[10] |

| Bisubstrate Inhibitors | Can lead to extremely high potency (low nM). | By occupying both substrate and cofactor sites, these inhibitors maximize binding interactions and can mimic the reaction's transition state.[11][12] |

Part 3: Experimental Validation & Protocols

The evaluation of novel NNMT inhibitors requires a multi-tiered approach, from initial in vitro enzymatic assays to cellular and finally in vivo models. Each step serves as a validation gate for the next.

In Vitro NNMT Inhibition Assay (Fluorogenic)

This assay is the first-line screen to determine if a compound directly inhibits the NNMT enzyme. The principle is to measure the production of SAH, a co-product of the methylation reaction. The SAH is hydrolyzed to homocysteine, whose free thiol group is then detected with a fluorescent probe.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., 6-methoxynicotinamide) in an appropriate solvent like DMSO.

-

Reaction Mix Preparation: In a 96-well plate, prepare a master mix containing NNMT Assay Buffer, NNMT Enzyme, SAM, and enzymes for the SAH hydrolysis and detection steps.[14]

-

Inhibitor Incubation: Add the test inhibitor dilutions to the appropriate wells. Include a "No Inhibitor" (Enzyme Control) and a "No Enzyme" (Background Control) well. Incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate, Nicotinamide, to all wells except the Background Control to start the reaction.[14] Incubate at 37°C for an appropriate time (e.g., 15-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as chilled isopropyl alcohol.[14]

-

Detection: Add the Thiol Detecting Probe working solution.[14] After a brief incubation at room temperature, measure the fluorescence (e.g., Ex/Em = 392/482 nm).

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme Control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve using a suitable nonlinear regression model to determine the IC₅₀ value.

Cellular NNMT Activity Assay

To confirm that an inhibitor can penetrate cell membranes and engage its target in a biological context, cellular assays are essential. These assays typically measure the reduction of the NNMT product, MNA, in cells treated with the inhibitor.

Protocol Outline:

-

Cell Culture: Plate cells with endogenous NNMT expression (e.g., human U2OS osteosarcoma cells) in a multi-well plate and allow them to adhere.[6]

-

Compound Treatment: Treat the cells with various concentrations of the inhibitor for a defined period (e.g., 1-4 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them to release intracellular contents.

-

MNA Quantification: Quantify the concentration of MNA in the cell lysate using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6]

-

Data Analysis: Normalize MNA levels to total protein concentration in each sample. Calculate the EC₅₀ value by plotting the reduction in MNA against the inhibitor concentration. A significant gap between the enzymatic IC₅₀ and the cellular EC₅₀ may indicate poor cell permeability.[6]

In Vivo Efficacy Model: Diet-Induced Obesity (DIO)

The gold standard for preclinical validation of a metabolic drug is an in vivo model. The diet-induced obesity (DIO) mouse model is highly relevant for studying anti-obesity and anti-diabetic agents.

Methodology:

-

Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (HFD, e.g., 60% kcal from fat) for several weeks (e.g., 10-14 weeks) until they develop obesity, insulin resistance, and hyperglycemia. A control group is maintained on a standard lean diet.

-

Treatment: Obese mice are randomized into vehicle and treatment groups. The NNMT inhibitor (e.g., 50 mg/kg 6-methoxynicotinamide) is administered daily or twice daily via an appropriate route, typically oral gavage.[2]

-

Monitoring: Key parameters are monitored throughout the study (e.g., 4 weeks):

-

Body Weight and Composition: Measured twice weekly. Body composition (fat vs. lean mass) can be assessed using techniques like DEXA or EchoMRI.[5]

-

Food Intake: Measured daily or several times a week.[5]

-

Metabolic Assessments: An oral glucose tolerance test (OGTT) is performed at the end of the study to assess improvements in glucose disposal and insulin sensitivity.[15]

-

Conclusion and Future Outlook

The structure-activity relationship for nicotinamide-based NNMT inhibitors is centered on a well-defined pharmacophore: a pyridine ring with a critical carboxamide at the 3-position and a small, electron-donating group at the 6-position. 6-Methoxynicotinamide has proven to be a robust lead compound, demonstrating that inhibiting NNMT is a viable strategy to reverse diet-induced obesity and improve metabolic health in preclinical models.[2]

The path forward in this field involves navigating the fine line between potency and drug-like properties. While bisubstrate inhibitors have achieved remarkable potency, their larger size and polarity may present challenges for oral bioavailability and cell permeability.[12] Future research will likely focus on:

-

Improving Cell Permeability: Designing novel analogs that can more efficiently cross the cell membrane to reach the cytosolic target.

-

Enhancing Selectivity: Further refining scaffolds to ensure minimal interaction with other crucial methyltransferases.

-

Exploring Novel Scaffolds: Moving beyond simple nicotinamide mimics to identify new chemical matter that can inhibit NNMT through different binding modes.

The development of potent, selective, and orally bioavailable NNMT inhibitors holds immense promise for treating a range of human diseases, from type 2 diabetes and obesity to certain types of cancer. The foundational SAR insights provided by compounds like 6-methoxynicotinamide are invaluable stepping stones toward this therapeutic goal.

References

-

Kannt, A., Rajagopal, S., Kadnur, S.V., et al. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports. Available at: [Link]

-

Ruf, S., Hall, H., D'Souza, K., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules. Available at: [Link]

-

van Haren, M.J., Taig, R., Kuppens, J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry. Available at: [Link]

-

Sampson, S.B., E, L.M., T, B.J., et al. (2021). Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions. Journal of the Endocrine Society. Available at: [Link]

-

Gao, Y., Huang, R., & Li, L. (2019). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). ACS Omega. Available at: [Link]

-

Huang, R. (2020). Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase. bioRxiv. Available at: [Link]

-

Ruf, S., Rajagopal, S., D'Souza, K., et al. (2022). Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports. Available at: [Link]

-

Martin, N.I. (2021). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry. Available at: [Link]

-

Neelakantan, H., Wang, H.Y., Vance, V., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry. Available at: [Link]

-

Yamagishi, Y., Ariyasu, Y., Hori, A., et al. (2021). Macrocyclic Peptides as a Novel Class of NNMT Inhibitors: A SAR Study Aimed at Inhibitory Activity in the Cell. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Biocompare. (2018). NNMT Inhibitors Treat Root Cause of Obesity. Available at: [Link]

-

Iyamu, I.D., Zhao, T., & Huang, R. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Martin, N.I. (2021). Novel Nicotinamide Analog as Inhibitor of Nicotinamide N-methyltransferase. ResearchGate. Available at: [Link]

-

Parsons, R.B. (2022). Structures of human and mouse NNMT in complex with SAH and N-methylated... ResearchGate. Available at: [Link]

-

Sampson, S.B., et al. (2022). NNMTi treatment combined with a lean diet switch accelerated weight and... ResearchGate. Available at: [Link]

-

BPS Bioscience. (n.d.). NNMT Fluorogenic Assay Kit. Available at: [Link]

-

Gao, Y., Iyamu, I.D., Li, L., & Huang, R. (2020). Novel Propargyl-linked Bisubstrate Analogs as Tight-binding Inhibitors for Nicotinamide N-Methyltransferase. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 3. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders | MDPI [mdpi.com]

- 9. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Propargyl-linked Bisubstrate Analogs as Tight-binding Inhibitors for Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nicotinamide N-methyltransferase (NNMT) Substrate Analogs for Researchers and Drug Development Professionals

Abstract

Nicotinamide N-methyltransferase (NNMT) has emerged as a compelling therapeutic target for a spectrum of human diseases, most notably metabolic syndrome and various cancers. This guide provides a comprehensive technical overview of the design, synthesis, and preclinical evaluation of NNMT substrate analogs. We delve into the mechanistic rationale for targeting NNMT, explore the chemical strategies for developing potent and selective inhibitors, and provide detailed, field-proven protocols for their characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel NNMT-targeted therapeutics.

The Central Role of NNMT in Cellular Metabolism and Disease

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of cellular methylation potential.[1][2][3] The primary function of NNMT is to catalyze the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[4][5] This enzymatic reaction has profound implications for cellular homeostasis.

Elevated expression and activity of NNMT have been strongly correlated with a range of pathological conditions. In the context of metabolic diseases, increased NNMT levels in adipose tissue and the liver are associated with obesity, insulin resistance, and type 2 diabetes.[6][7][8] The proposed mechanism involves the depletion of the NAD+ precursor nicotinamide and the modulation of cellular energy expenditure.[9] Furthermore, NNMT is overexpressed in numerous cancers, where it is thought to contribute to altered cellular metabolism, epigenetic reprogramming, and tumor progression.[2][10][11]

The compelling link between NNMT dysregulation and disease has positioned it as an attractive target for therapeutic intervention. The development of small molecule inhibitors that can modulate NNMT activity holds the promise of novel treatments for these debilitating conditions.

Therapeutic Rationale for Targeting NNMT with Substrate Analogs

The therapeutic strategy of inhibiting NNMT is centered on restoring normal metabolic function by preventing the over-consumption of nicotinamide and SAM. Substrate analogs, which are molecules that mimic the natural substrates of an enzyme, represent a powerful approach to achieve potent and selective NNMT inhibition. Two primary classes of NNMT substrate analogs have been explored:

-

Nicotinamide (NAM) Analogs: These are small molecules that are structurally similar to nicotinamide and compete for binding to the NAM-binding pocket of NNMT.[9] Some of these analogs act as "turnover inhibitors," where they are slowly methylated by NNMT to produce a potent charged inhibitor product.[9] This approach combines the cell permeability of the uncharged precursor with the high potency of the charged product.[9]

-

Bisubstrate Analogs: This sophisticated strategy involves designing a single molecule that simultaneously occupies both the nicotinamide and the SAM binding sites of NNMT.[1][4][12] These inhibitors are designed to mimic the transition state of the enzymatic reaction, thereby exhibiting high affinity and specificity for the target enzyme.[4][13] The design of bisubstrate analogs often involves covalently linking a nicotinamide-like moiety to an adenosine-like scaffold through a carefully chosen linker.[14]

Design and Chemical Synthesis of NNMT Substrate Analogs

The rational design of NNMT substrate analogs is guided by the structural understanding of the enzyme's active site.[7][15] X-ray crystal structures of human NNMT have revealed the key amino acid residues involved in substrate recognition and catalysis, providing a roadmap for inhibitor design.[7][15]

Nicotinamide Analogs: A Focus on Structure-Activity Relationships

The development of nicotinamide analogs has been driven by extensive structure-activity relationship (SAR) studies. These studies have shown that modifications to the pyridine ring of nicotinamide can significantly impact inhibitory potency. For example, the introduction of bulky substituents can be detrimental to binding, while the addition of specific functional groups can enhance affinity.[16]

Bisubstrate Analogs: Mimicking the Transition State

The design of bisubstrate inhibitors is a more complex undertaking that requires careful consideration of the spatial arrangement of the nicotinamide and SAM binding pockets. The linker connecting the two moieties is a critical design element, as its length and flexibility determine the ability of the inhibitor to adopt the optimal conformation for binding.[14]

The following is a representative, high-level synthetic scheme for a bisubstrate NNMT inhibitor, inspired by methodologies reported in the scientific literature.[1][12]

Synthetic Scheme for a Representative Bisubstrate NNMT Inhibitor

Caption: Generalized synthetic workflow for a bisubstrate NNMT inhibitor.

Preclinical Evaluation of NNMT Substrate Analogs: A Practical Guide

The thorough preclinical evaluation of newly synthesized NNMT substrate analogs is crucial to determine their potential as drug candidates. This involves a battery of in vitro and in vivo assays to assess their potency, selectivity, and efficacy.

In Vitro Characterization